![molecular formula C16H14N2O B7615495 3-[(3-Methylphenyl)methyl]quinazolin-4-one](/img/structure/B7615495.png)
3-[(3-Methylphenyl)methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylphenyl)methyl]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 3-methylbenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Methylphenyl)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[(3-Methylphenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by interfering with quorum sensing systems, which regulate virulence factors in bacteria . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylquinazolin-4-one: This compound has similar biological activities but differs in its substituent groups.
2-Methylquinazolin-4-one: Another quinazolinone derivative with distinct chemical properties and biological activities.
Uniqueness
3-[(3-Methylphenyl)methyl]quinazolin-4-one is unique due to its specific substituent groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit quorum sensing in bacteria and potential anticancer properties make it a valuable compound for further research .
Propriétés
IUPAC Name |
3-[(3-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-5-4-6-13(9-12)10-18-11-17-15-8-3-2-7-14(15)16(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRBVSSKCRRKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(cyclopropylmethyl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7615416.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(4-methylcyclohexyl)methanone](/img/structure/B7615419.png)
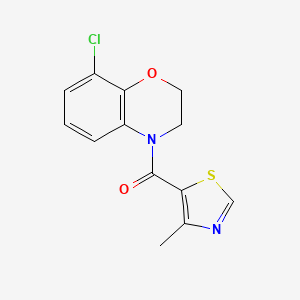
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615430.png)
![3-(6-Oxa-9-azaspiro[4.5]decan-9-yl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7615450.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B7615452.png)
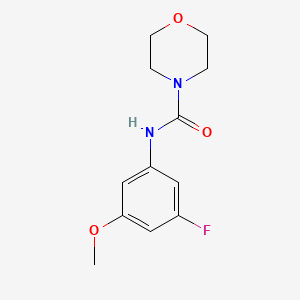
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B7615469.png)
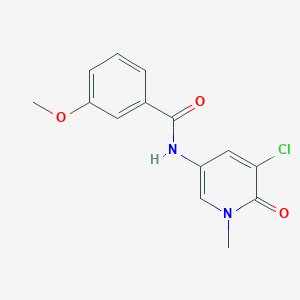
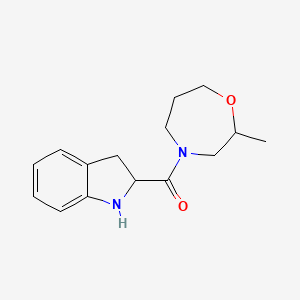
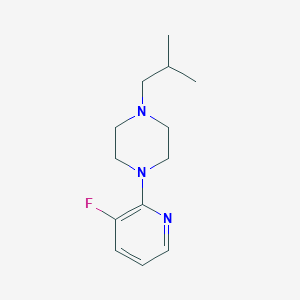
![3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one](/img/structure/B7615518.png)
![9-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615526.png)
![9-(Pyridin-4-ylmethyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615527.png)
